2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid
Description
2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid is a fluorinated aromatic compound featuring a 1,3-dioxole ring fused to a benzoic acid backbone. The trifluoromethyl (CF₃) and fluorine substituents at the 2, 2, and 4 positions significantly influence its electronic and steric properties. Fluorine atoms enhance metabolic stability, acidity, and lipophilicity, making this compound a candidate for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C8H3F3O4 |
|---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
2,2,4-trifluoro-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C8H3F3O4/c9-5-3(7(12)13)1-2-4-6(5)15-8(10,11)14-4/h1-2H,(H,12,13) |
InChI Key |
MJHURFCQDGDSHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C(=O)O)F)OC(O2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid typically involves the fluorination of benzo[d][1,3]dioxole-5-carboxylic acid derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as halogenation, cyclization, and fluorination. The reaction conditions are optimized to achieve high yield and purity, and the final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The compound can inhibit or modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents, molecular weights, and key properties of 2,2,4-trifluorobenzo[d][1,3]dioxole-5-carboxylic acid with related derivatives:
Key Observations :
- Fluorine Substitution: The trifluoro derivative exhibits stronger electron-withdrawing effects than difluoro or non-fluorinated analogs, lowering pKa and increasing reactivity in coupling reactions .
- Methoxy vs. Methyl Groups : Methoxy-substituted derivatives (e.g., 4,7-dimethoxy) show reduced acidity compared to methyl or trifluoromethyl groups due to electron-donating effects .
Critical Analysis of Substituent Effects
Electronic Effects
- Fluorine: The trifluoro derivative’s strong electron-withdrawing nature increases carboxylic acid acidity (lower pKa) compared to non-fluorinated analogs. This property is critical in drug design for improving membrane permeability .
- Amino and Methoxy Groups: Amino groups (e.g., 6-amino derivatives) enhance water solubility, while methoxy groups reduce reactivity in electrophilic substitution reactions .
Steric Effects
- Methyl vs. Trifluoromethyl : Methyl groups introduce minimal steric hindrance, whereas trifluoromethyl groups significantly block nucleophilic attack at the 5-position, affecting coupling reactions .
Biological Activity
2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid (CAS No. 2451905-77-2) is a fluorinated aromatic compound that has gained attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a dioxole ring system with trifluoromethyl substitutions. The molecular formula is , and it has a molecular weight of 222.10 g/mol. The compound exhibits high lipophilicity due to the presence of trifluoromethyl groups, which can enhance membrane permeability and influence biological interactions.
Antimicrobial Properties
Research has suggested that compounds containing fluorinated aromatic rings exhibit significant antimicrobial activity. A study indicated that derivatives of 2,2,4-trifluorobenzo[d][1,3]dioxole show promising antibacterial effects against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in immune cells, potentially through the modulation of NF-kB signaling pathways. This suggests its potential use in treating inflammatory diseases.
Analgesic Activity
The analgesic effects of this compound have been explored in animal models. Research indicates that it can reduce pain responses in models of acute and chronic pain. The exact mechanism is still under investigation but may involve modulation of nociceptive pathways.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cytokine Modulation : The compound appears to influence signaling pathways associated with inflammation and immune response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
